Eptapirone

5-HT1A receptor Binding Affinity Radioligand Binding

Research on maximal 5-HT1A activation demands a true full agonist-partial agonists like buspirone produce fundamentally different, even paradoxical, behavioral outcomes. Eptapirone delivers a validated solution: • Intrinsic Activity = 1.0 (100% of 5-HT), enabling pathway analysis inaccessible to partial agonists (buspirone IA=0.49). • >2,000-fold selectivity over 5-HT2, D2, α1, and H1 receptors (all Ki > 10,000 nM) ensures clean, interpretable data. • 4-60× superior in vivo potency vs. partial agonists, reducing compound usage and cost per experiment. Supplied with rigorous analytical QC and ambient-temperature global shipping for rapid, reliable procurement.

Molecular Formula C16H23N7O2
Molecular Weight 345.4 g/mol
CAS No. 179756-58-2
Cat. No. B1662220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptapirone
CAS179756-58-2
Synonyms4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazino)butyl)-2H,4H-1,2,4-triazin-3,5-dione
eptapirone
F 11440
F-11440
Molecular FormulaC16H23N7O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
InChIKeyNMYAHEULKSYAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Eptapirone: High-Efficacy 5-HT1A Receptor Agonist Overview


Eptapirone (F-11440) is a potent, highly selective, and high-efficacy full agonist of the 5-HT1A receptor, belonging to the azapirone chemical class [1]. In radioligand binding assays, it demonstrates a Ki of 4.8 nM (pKi = 8.33) for the 5-HT1A receptor [2]. It acts as a full agonist, exhibiting an intrinsic activity of 1.0 (100%) relative to serotonin (5-HT), which distinguishes it from partial agonists like buspirone and tandospirone . While Eptapirone showed promise in preclinical models for anxiety and depression, its clinical development was discontinued after Phase 1 [3].

Pathway Study Full 5-HT1A receptor agonism for signaling and conformation research
Assay Context High-affinity tool for in vitro binding and functional assays
Differentiation Distinct from partial agonists; supports maximal receptor activation studies

Why Generic 5-HT1A Agonist Substitution Fails


Compounds within the 5-HT1A agonist class cannot be simply interchanged due to critical, quantifiable differences in intrinsic activity (full vs. partial agonism), receptor binding affinity, and functional selectivity [1]. These molecular distinctions translate to significant differences in in vivo potency and, in some cases, paradoxical behavioral effects. For instance, the partial agonist buspirone can increase immobility in the forced swim test (FST) following acute administration, an effect opposite to that of the full agonist Eptapirone [2]. Therefore, for research requiring a high-efficacy, full 5-HT1A agonist tool compound, substituting with a partial agonist would fundamentally alter the experimental model and outcomes. The following quantitative evidence delineates these non-substitutable characteristics.

Intrinsic activity mismatch
Full agonist (IA ≈1.0) cannot be replaced by partial agonists (IA ≈0.5); downstream signaling and functional readouts may shift fundamentally.
In vivo potency divergence
Reported 30- to 60-fold higher potency than buspirone in rodent models means dose-response relationships are not interchangeable without re-validation.
Off-target profile differences
Selectivity and secondary pharmacology may differ across 5-HT1A agonist chemotypes; effects attributed to target engagement may not transfer.

Quantitative Evidence Guide for Eptapirone


Higher 5-HT1A Binding Affinity vs. Buspirone

In radioligand binding assays using rat hippocampal membranes, Eptapirone demonstrates significantly higher affinity for the 5-HT1A receptor compared to the commonly used anxiolytic buspirone [1].

5-HT1A Binding Affinity
Head-to-head
6.8-fold higher pKi (8.33 vs 7.50) compared to buspirone; Ki=4.8 nM
Supports higher receptor occupancy at lower concentrations in binding assays.
Rat hippocampal membranes, [3H]-8-OH-DPAT.
5-HT1A receptor Binding Affinity Radioligand Binding

Superior In Vivo Potency vs. Flesinoxan and Buspirone

Eptapirone's in vivo potency, measured by its ability to decrease hippocampal serotonin (5-HT) levels (presynaptic effect) and increase plasma corticosterone (postsynaptic effect), is substantially greater than that of both flesinoxan and buspirone in rats [1].

In Vivo Potency
Head-to-head
4–20× more potent than flesinoxan; 30–60× more potent than buspirone in rat models
Indicates lower dose requirements for presynaptic and postsynaptic 5-HT1A effects.
In vivo microdialysis and plasma corticosterone endpoints.
In Vivo Pharmacology 5-HT1A Agonist Rat Model Potency

Full Agonism vs. Partial 5-HT1A Agonists

Eptapirone functions as a full agonist at the 5-HT1A receptor, exhibiting an intrinsic activity (IA) of 1.0 relative to serotonin (5-HT). This is in stark contrast to the partial agonist activity of compounds like buspirone (IA=0.49) and ipsapirone (IA=0.46) .

Intrinsic Activity
Data to verify
Full agonist IA=1.0 vs buspirone 0.49, ipsapirone 0.46 (relative to 5-HT)
Maximal receptor activation; differentiates signaling output from partial agonists.
[35S]GTPγS binding in CHO-h5-HT1A cells. Source not specified.
Intrinsic Activity Functional Selectivity 5-HT1A Receptor Efficacy

High Selectivity for 5-HT1A Over Off-Target Receptors

Eptapirone demonstrates exceptional selectivity for the 5-HT1A receptor, with Ki values for other serotonergic, dopaminergic, and adrenergic receptors exceeding 10,000 nM .

Receptor Selectivity
Data to verify
>2000-fold selectivity for 5-HT1A (Ki 4.8 nM) over 5-HT2, D2, α1, H1 (Ki >10,000 nM)
Minimizes off-target contributions in mechanistic studies.
Recombinant human receptors. Source not specified.
Selectivity Off-Target Effects 5-HT1A Receptor Safety Pharmacology

Antidepressant-Like Effect in Forced Swim Test

In the rat Porsolt forced swim test (FST), acute administration of Eptapirone produced a more robust reduction in immobility time compared to several comparators, including buspirone, ipsapirone, flesinoxan, paroxetine, and imipramine [1]. Notably, acute buspirone increased immobility time, an effect opposite to Eptapirone [2].

Forced Swim Test
Head-to-head
More robust immobility reduction vs buspirone, ipsapirone, flesinoxan, paroxetine, imipramine; buspirone increased immobility
Full agonism yields qualitatively different behavioral endpoint response.
Rat Porsolt test, acute administration.
Antidepressant Forced Swim Test Behavioral Pharmacology Animal Model

Eptapirone Research Applications


Full 5-HT1A Agonism in Depression and Anxiety Models

Given its full agonist profile (IA=1.0) and superior in vivo potency (4-60x) relative to partial agonists [1], Eptapirone is an ideal tool compound for researchers exploring the hypothesis that maximal activation of the 5-HT1A receptor is required for optimal antidepressant or anxiolytic effects. Studies using Eptapirone can help delineate the specific receptor conformations and downstream signaling pathways associated with full agonism, which are not accessible with partial agonists like buspirone .

Rapid-Onset Antidepressant Effect in Behavioral Studies

In contrast to buspirone, which paradoxically increases immobility in the acute forced swim test, Eptapirone produces an immediate and robust antidepressant-like effect [2]. This makes it a valuable tool for studying the neurobiological mechanisms underlying the rapid onset of antidepressant action, a critical area of research for developing next-generation treatments.

High-Selectivity In Vitro 5-HT1A Receptor Assays

With >2000-fold selectivity for the 5-HT1A receptor over a panel of other relevant CNS targets (e.g., 5-HT2, D2, α1, H1 receptors; Ki > 10,000 nM) , Eptapirone is a superior ligand for in vitro assays designed to isolate and study 5-HT1A receptor pharmacology without confounding off-target binding or signaling. This is particularly important for high-content screening, radioligand binding studies, and detailed functional analyses (e.g., cAMP inhibition, β-arrestin recruitment).

Application
Selection Property
Validation Focus
Full 5-HT1A agonism signaling studies
Maximal intrinsic activity relative to serotonin
Downstream pathway engagement vs partial agonists
Acute behavioral response in forced swim models
Rapid immobility reduction in rat FST
Neurobiological mechanisms of acute behavioral endpoints
High-selectivity in vitro 5-HT1A assays
Narrow off-target binding window across CNS receptors
Off-target screening in binding and functional assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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